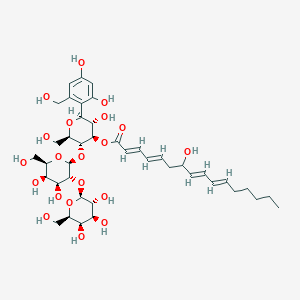
Tryptoquialanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptoquialanine is a natural product found in Penicillium aethiopicum with data available.
Aplicaciones Científicas De Investigación
Tryptoquialanine in Agriculture and Food Safety
Tryptoquialanines A and C, produced by Penicillium digitatum, have been detected in oranges. A method for determining these alkaloids in various parts of the orange (epicarp, mesocarp, endocarp) was developed, highlighting their diffusion in infected fruits and their potential health risk (Araújo et al., 2019).
This compound in Pathogen-Plant Interactions
Mass Spectrometry Imaging (MSI) was used to study the production of tryptoquialanines A and B by P. digitatum on orange surfaces, providing insights into citrus-pathogen interactions. The study highlighted this compound's potential role in the infection process and its high toxicity against Aedes Aegypti, suggesting an insecticidal function (Costa et al., 2019).
This compound's Role in Fungal Metabolism
Research on Penicillium digitatum grown on citrus fruits and synthetic media identified this compound A and B. The study explored their biosynthesis and the interaction between the host (citrus fruits) and pathogen, discussing the biological role of these metabolites (Ariza et al., 2002).
Biosynthesis of this compound in Fungi
The biosynthesis pathway of this compound in Penicillium aethiopicum was investigated, providing insights into the genetic and biochemical aspects of this fungal alkaloid's production. This research offers a deeper understanding of the complex biosynthetic processes in fungi (Gao et al., 2011).
This compound in Phytopathogenic Processes
A study on Penicillium digitatum, a pathogen of citrus fruits, revealed that tryptoquialanines are major indole alkaloids produced by this fungus. The research focused on the pathogenic roles of tryptoquialanines, particularly this compound A, in citrus fruit infection, highlighting its phytotoxic effects and transport mechanisms (Costa et al., 2020).
Propiedades
Fórmula molecular |
C27H26N4O7 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]ethyl] acetate |
InChI |
InChI=1S/C27H26N4O7/c1-14(37-15(2)32)21-28-18-11-7-5-9-16(18)22(33)29(21)20-13-27(38-23(20)34)17-10-6-8-12-19(17)30-24(27)31(36)26(3,4)25(30)35/h5-12,14,20,24,36H,13H2,1-4H3/t14-,20+,24-,27-/m0/s1 |
Clave InChI |
NWBIHDXUFYUNGB-LROXJONJSA-N |
SMILES isomérico |
C[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Sinónimos |
tryptoquialanine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


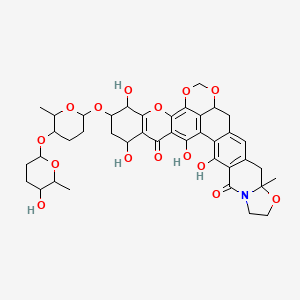
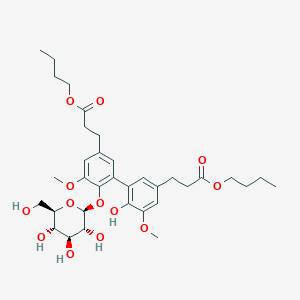
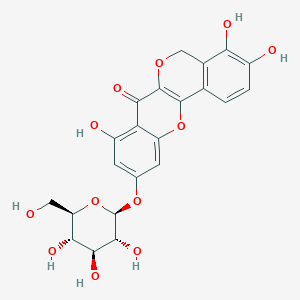
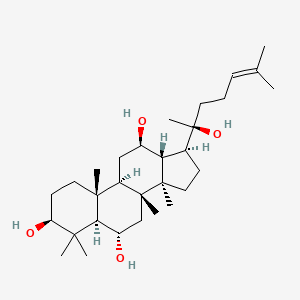
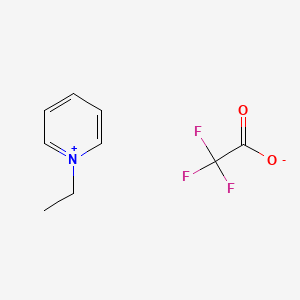
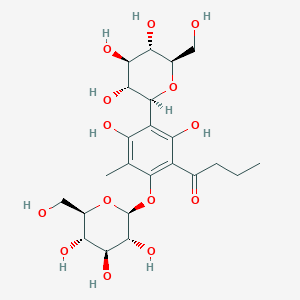
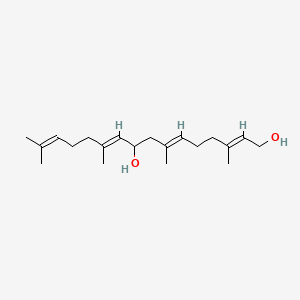

![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)
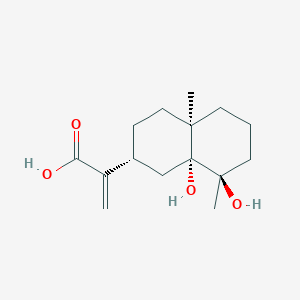
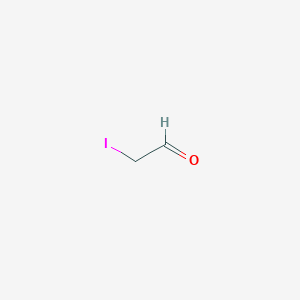
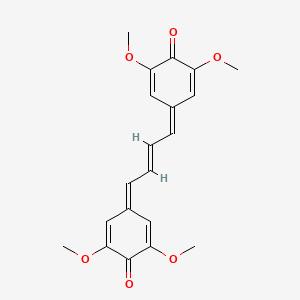
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
